molecular formula C10H8N2O3S B2654340 2-Acetylamino-benzothiazole-6-carboxylic acid CAS No. 100817-94-5

2-Acetylamino-benzothiazole-6-carboxylic acid

Cat. No. B2654340
CAS RN: 100817-94-5
M. Wt: 236.25
InChI Key: JPXINLOXBYICBT-UHFFFAOYSA-N
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Description

2-Acetylamino-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 . Its IUPAC name is 2-(acetylamino)-1,3-benzothiazole-6-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the condensation of 2-Aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride . This reaction yields 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid, which is then aminated with hydrazine hydrate to produce 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H8N2O3S/c1-5(13)11-10-12-7-3-2-6(9(14)15)4-8(7)16-10/h2-4H,1H3,(H,14,15)(H,11,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (236.25) and its IUPAC name (2-(acetylamino)-1,3-benzothiazole-6-carboxylic acid) .

Scientific Research Applications

Synthesis and Biological Activity

A study by Chavan and Pai (2007) explored the synthesis of N-substituted-3-chloro-2-azetidinones from 2-Aminobenzothiazole-6-carboxylic acid, leading to compounds with significant antibacterial activity against various microorganisms such as Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These compounds, however, did not show antifungal activity against the tested species (Chavan & Pai, 2007).

Antimicrobial Screening

Another study by the same authors reported the synthesis of 5-arylidene-2-imino-4-thiazolidinones from 2-aminobenzothiazole-6-carboxylic acid, displaying slight to moderate antimicrobial activity against selected microorganisms (Chavan & Pai, 2007).

Microbial Studies of Pyridine Derivatives

Patel and Agravat (2007) focused on the synthesis and microbial studies of new pyridine derivatives using 2-Amino substituted benzothiazole, achieving compounds with antibacterial and antifungal activities (Patel & Agravat, 2007).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects against steel in a 1 M HCl solution. The study found these inhibitors offered higher efficiency and stability compared to previously reported compounds, suggesting potential applications in corrosion protection (Hu et al., 2016).

Antitumor Properties

Kashiyama et al. (1999) investigated the role of metabolic oxidation in the antitumor activity of 2-(4-Aminophenyl)benzothiazoles. Their research highlighted the selective growth inhibitory properties of these compounds against various cancer cell lines, emphasizing the importance of metabolism in their mode of action (Kashiyama et al., 1999).

Safety and Hazards

The safety information available indicates that 2-Acetylamino-benzothiazole-6-carboxylic acid is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-acetamido-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-5(13)11-10-12-7-3-2-6(9(14)15)4-8(7)16-10/h2-4H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXINLOXBYICBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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